Terbufos sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Environmental Fate and Impact:

- Terbufos sulfone is more persistent in the environment compared to terbufos, raising concerns about potential long-term effects on soil and water quality. Research is ongoing to understand the degradation pathways and environmental behavior of terbufos sulfone, including its mobility in soil and potential for leaching into groundwater .

Toxicological Studies:

- Terbufos sulfone, like terbufos, inhibits the enzyme acetylcholinesterase. This enzyme is essential for proper nervous system function, and its inhibition can lead to various health problems. Studies are investigating the potential health risks associated with terbufos sulfone exposure, including its toxicity in different organisms and potential for chronic effects .

Exploring Potential Applications:

- Some research explores the possibility of using terbufos sulfone as a model compound for studying the environmental fate and degradation of other organophosphate insecticides. This can help scientists develop more environmentally friendly alternatives .

Investigating Protective Measures:

- In some studies, researchers investigate the potential of using terbufos sulfone as a pre-treatment to mitigate the toxicity of terbufos exposure. The idea is that by pre-exposing organisms to a non-lethal dose of terbufos sulfone, their bodies may develop some level of tolerance, potentially reducing the harmful effects of subsequent terbufos exposure .

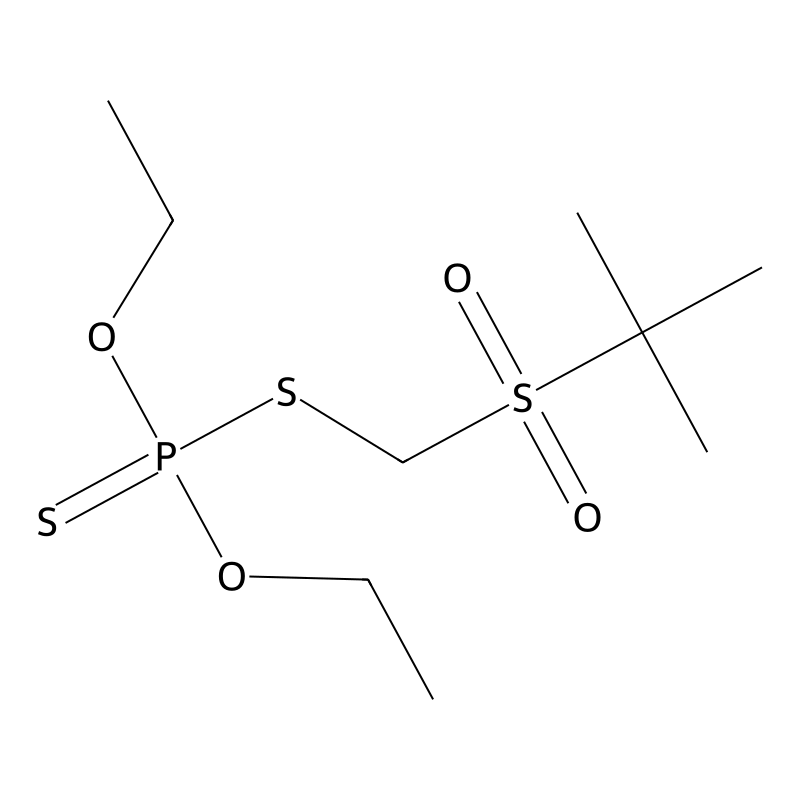

Terbufos sulfone is a chemical compound belonging to the organophosphate family, characterized by its structure as S-(tert-butylsulfonyl)methyl O,O-diethyl phosphorodithioate. This compound is primarily recognized for its role as an insecticide and nematicide, utilized in agricultural practices to control pests. The molecular formula of terbufos sulfone is C₉H₁₉O₂PS₃, and it is known for its relatively low solubility in water but good solubility in organic solvents, which enhances its application in various formulations .

Terbufos sulfone undergoes several chemical transformations, particularly oxidation processes. In soil environments, terbufos can be oxidized to form terbufos sulfoxide and subsequently to terbufos sulfone. The rate of these reactions varies significantly between natural and sterilized soils, with natural soils facilitating faster degradation due to microbial activity . The stability of terbufos sulfone in sterilized soils indicates that biochemical processes are crucial for its transformation and degradation .

Key Reactions:- Oxidation: Terbufos → Terbufos sulfoxide → Terbufos sulfone.

- Hydrolysis: Terbufos can be hydrolyzed under extreme pH conditions (pH < 2 or pH > 9) leading to degradation products .

Terbufos sulfone exhibits significant biological activity primarily through its inhibition of acetylcholinesterase, an essential enzyme in the nervous system. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. Studies indicate that both terbufos and its metabolites, including terbufos sulfoxide and terbufos sulfone, are capable of inducing cholinergic toxicity in various organisms, including mammals and amphibians .

Toxicity Profile:- Acute Toxicity: Terbufos sulfone is classified as toxic if inhaled and can cause central nervous system disorders.

- Metabolite Toxicity: Terbufos sulfoxide and terbufos sulfone have been shown to inhibit cholinesterase activity without causing mortality in certain animal models .

The synthesis of terbufos sulfone involves a multi-step process starting with diethyl phosphorodithioic acid, formaldehyde, and tert-butylthiol. The reaction mechanism includes the formation of a carbon bond between the thiol group and phosphorodithioate through a formaldehyde-mediated process. Water is produced as a byproduct during this synthesis .

General Reaction Scheme:- Reactants: Diethyl phosphorodithioic acid + Formaldehyde + Tert-butylthiol.

- Products: Terbufos sulfone + Water.

Terbufos sulfone is primarily used in agricultural settings as an insecticide and nematicide to manage pest populations effectively. Its application helps protect crops from damage caused by nematodes and various insect pests, thereby enhancing agricultural productivity. The compound's effectiveness in soil-dwelling pest management makes it a valuable tool for farmers .

Research has indicated that terbufos sulfone interacts with various biological systems through its metabolic pathways. For instance, studies have shown that exposure to terbufos leads to significant changes in enzymatic activities related to oxidative stress in exposed organisms. These interactions underscore the potential environmental impact of terbufos and its metabolites on non-target species .

Notable Findings:- Biotransformation via cytochrome P450 enzymes enhances the toxicity of terbufos sulfone compared to its parent compound.

- Significant alterations in antioxidant enzyme levels were observed in organisms exposed to organophosphate compounds, indicating potential ecological risks .

Terbufos sulfone shares structural similarities with several other organophosphate compounds, particularly its metabolites such as terbufos sulfoxide and other related compounds like chlorpyrifos and malathion. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Terbufos Sulfone | Organophosphate | Acetylcholinesterase inhibitor | Highly effective against soil nematodes |

| Terbufos Sulfoxide | Organophosphate | Acetylcholinesterase inhibitor | Intermediate metabolite with different toxicity |

| Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | Broader spectrum insecticide |

| Malathion | Organophosphate | Acetylcholinesterase inhibitor | Less persistent; safer for beneficial insects |

Terbufos sulfone stands out due to its specific application against nematodes and its metabolic transformation pathways that enhance its toxicity compared to other similar compounds.

XLogP3

LogP

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic